molecular formula C20H14N4O4 B14608117 3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol CAS No. 60452-42-8

3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol

Cat. No.: B14608117
CAS No.: 60452-42-8
M. Wt: 374.3 g/mol
InChI Key: HBRVBRHKHCPWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrofuran moiety in the structure imparts significant biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring, the introduction of the nitrofuran moiety, and the final coupling with phenol. Common reagents used in these reactions include nitrating agents, oxidizing agents, and coupling reagents. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amines .

Scientific Research Applications

3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This can result in antimicrobial and anticancer effects. Additionally, the quinazoline ring can interact with various enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole derivatives: Known for their antimicrobial activity.

    5-Nitrofuran-2-carbaldehyde: Used in the synthesis of various biologically active compounds.

    2-Acetyl-5-nitrofuran: Studied for its potential therapeutic applications.

Uniqueness

3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol is unique due to the combination of the nitrofuran moiety with the quinazoline ring and phenol group. This unique structure imparts a diverse range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

60452-42-8

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

3-[[2-[2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-yl]amino]phenol

InChI

InChI=1S/C20H14N4O4/c25-14-5-3-4-13(12-14)21-20-16-6-1-2-7-17(16)22-18(23-20)10-8-15-9-11-19(28-15)24(26)27/h1-12,25H,(H,21,22,23)

InChI Key

HBRVBRHKHCPWEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])NC4=CC(=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.